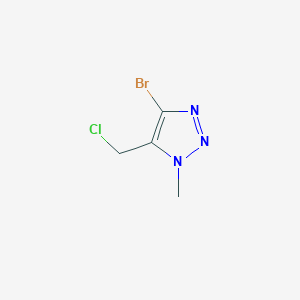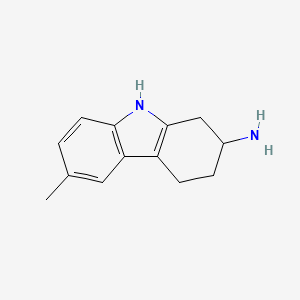![molecular formula C18H16N2O2S3 B2787275 N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2379993-57-2](/img/structure/B2787275.png)
N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide, also known as MTX-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTX-1 is a small molecule that belongs to the class of oxamide derivatives and has a molecular weight of 471.61 g/mol.
Mécanisme D'action
The mechanism of action of N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as caspases and cyclooxygenases, which play a crucial role in the regulation of apoptosis and inflammation, respectively. This compound has also been found to induce the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been found to inhibit the activity of cyclooxygenases, which are enzymes involved in the production of prostaglandins that play a crucial role in the regulation of inflammation. Additionally, this compound has been found to have anti-oxidant properties and can scavenge free radicals, thereby protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential for the treatment of various diseases. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs. Additionally, studies can be conducted to investigate the pharmacokinetics and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide involves a multi-step process that begins with the reaction between 3-methylthiophenol and 4-bromothiophene-3-carboxaldehyde to form the intermediate compound, 3-methylsulfanylphenyl)-4-thiophen-3-ylmethyleneamine. The intermediate compound is then reacted with N-methyl-2-oxo-2-phenylacetamide to produce the final product, this compound.
Applications De Recherche Scientifique
N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of application for this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S3/c1-23-15-4-2-3-14(8-15)20-18(22)17(21)19-9-16-7-13(11-25-16)12-5-6-24-10-12/h2-8,10-11H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLRBJYHPFYGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2787194.png)
![2-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2787195.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2787199.png)
![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B2787201.png)

![2-(2-chlorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787205.png)
![N-(2,4-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787206.png)
![4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2787208.png)
![3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2787209.png)
![3,5-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2787210.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide](/img/structure/B2787213.png)
![7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2787215.png)
